molecular formula C11H17Cl2NO2 B14703712 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride CAS No. 15257-71-3

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride

Katalognummer: B14703712
CAS-Nummer: 15257-71-3
Molekulargewicht: 266.16 g/mol
InChI-Schlüssel: DOPQJYQHSDHZLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a chloro group, a dimethoxyphenyl group, and an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and dimethoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

15257-71-3

Molekularformel

C11H17Cl2NO2

Molekulargewicht

266.16 g/mol

IUPAC-Name

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H16ClNO2.ClH/c1-14-10-5-9(8-13-4-3-12)6-11(7-10)15-2;/h5-7,13H,3-4,8H2,1-2H3;1H

InChI-Schlüssel

DOPQJYQHSDHZLT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)CNCCCl)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.